Kras G13D-IN-1 is a targeted inhibitor specifically designed to interact with the mutant form of the Kirsten rat sarcoma viral oncogene homolog, known as KRAS G13D. This mutation is commonly associated with various cancers, particularly colorectal cancer, and is known to contribute to tumorigenesis by continuously activating downstream signaling pathways. The development of Kras G13D-IN-1 aims to selectively inhibit this mutant form, providing a potential therapeutic avenue for patients with KRAS G13D mutations.
Kras G13D-IN-1 is classified as a small molecule inhibitor. Its design is based on structure-based drug discovery techniques that focus on the unique conformational states of the KRAS G13D protein. The compound has been synthesized and characterized in various research studies that explore its binding affinity and selectivity towards the mutant KRAS compared to the wild-type variant .
The synthesis of Kras G13D-IN-1 involves several key steps, utilizing advanced organic chemistry techniques. Initial approaches included virtual screening of commercially available compounds, followed by modifications to enhance selectivity and potency.
The final synthetic route typically includes steps such as Boc protection, Suzuki coupling, and ester hydrolysis, leading to the formation of the active compound.
Kras G13D-IN-1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the KRAS G13D protein.
Kras G13D-IN-1 undergoes specific chemical interactions upon binding to KRAS G13D:
The efficacy of these reactions has been quantitatively assessed through in vitro assays that measure binding affinity and selectivity against wild-type KRAS.
The mechanism by which Kras G13D-IN-1 exerts its therapeutic effects involves several steps:
Kras G13D-IN-1 possesses distinct physical and chemical properties that contribute to its functionality:
These properties are crucial for its formulation as a therapeutic agent.
Kras G13D-IN-1 is primarily being investigated for its potential applications in cancer therapy:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4